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Thalline

Cat. No.: B086035
CAS No.: 120-15-0
M. Wt: 163.22 g/mol
InChI Key: FRXSZNDVFUDTIR-UHFFFAOYSA-N
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Description

Contextualization of the Tetrahydroquinoline Scaffold in Organic and Medicinal Chemistry

The tetrahydroquinoline framework is a "privileged scaffold," a term used to describe molecular structures that are capable of binding to multiple biological targets. nih.gov This characteristic makes them a cornerstone in the development of new therapeutic agents. Found in a wide array of natural products and synthetic pharmaceuticals, the tetrahydroquinoline nucleus is associated with a broad spectrum of biological activities. nih.govmdpi.com

Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents. mdpi.comresearchgate.net The structural rigidity and three-dimensional nature of the tetrahydroquinoline system allow for the precise spatial arrangement of functional groups, a critical factor in achieving high-affinity interactions with biological macromolecules. The versatility of this scaffold has made it a frequent target for the development of novel synthetic methodologies, including domino reactions that allow for the efficient construction of complex molecular architectures from simple starting materials. nih.gov

Significance of 6-Methoxy-1,2,3,4-tetrahydroquinoline as a Research Target

Within the broad family of tetrahydroquinolines, 6-Methoxy-1,2,3,4-tetrahydroquinoline holds particular importance for several reasons. The methoxy (B1213986) group at the 6-position significantly influences the electronic properties of the aromatic ring, which can in turn modulate the biological activity and pharmacokinetic properties of its derivatives. This substituent makes the compound an important intermediate in the synthesis of more complex molecules. chemimpex.com

The presence of the methoxy group provides a handle for further chemical modification, allowing researchers to create libraries of related compounds for structure-activity relationship (SAR) studies. These studies are crucial for optimizing the therapeutic properties of a lead compound. Research has shown that 6-Methoxy-1,2,3,4-tetrahydroquinoline serves as a building block for pharmaceuticals, particularly in the development of neuroprotective agents. chemimpex.com Its ability to be structurally modified makes it a valuable tool in the synthesis of diverse chemical compounds for various research applications. chemimpex.com

Key Properties of 6-Methoxy-1,2,3,4-tetrahydroquinoline
PropertyValue
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
AppearanceLow-melting white to yellowish crystals
Data sourced from Chem-Impex International. chemimpex.com

Overview of Current Research Trajectories and Future Prospects

Current research involving 6-Methoxy-1,2,3,4-tetrahydroquinoline is multifaceted, spanning from the development of novel synthetic routes to the exploration of its therapeutic potential. In the realm of organic synthesis, efforts are focused on creating more efficient and stereoselective methods to produce this compound and its derivatives. This includes the use of domino reactions and other advanced synthetic strategies. nih.gov

In medicinal chemistry, derivatives of 6-Methoxy-1,2,3,4-tetrahydroquinoline are being investigated for a range of therapeutic applications. For instance, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines have been identified as a novel class of antitumor agents. nih.gov The core structure is also being explored for its potential in treating neurological disorders and as an inhibitor of various enzymes. chemimpex.comtandfonline.com

The future prospects for 6-Methoxy-1,2,3,4-tetrahydroquinoline research are promising. As our understanding of the molecular basis of diseases deepens, the ability to design and synthesize novel derivatives of this scaffold with tailored biological activities will become increasingly important. The continued development of advanced synthetic and computational tools will undoubtedly accelerate the discovery of new therapeutic agents based on this versatile chemical entity. Further exploration of its role in targeting protein-protein interactions and other challenging biological targets is a likely avenue for future research.

Selected Research Applications of Tetrahydroquinoline Derivatives
Derivative TypePotential ApplicationReference
N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolinesAntitumor agents nih.gov
General TetrahydroquinolinesNeuroprotective agents chemimpex.com
Morpholine-Substituted TetrahydroquinolinesmTOR inhibitors for cancer therapy mdpi.com
General TetrahydroquinolinesAnti-inflammatory agents mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B086035 Thalline CAS No. 120-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroquinoline
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InChI

InChI=1S/C10H13NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXSZNDVFUDTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059505
Record name Quinoline, 1,2,3,4-tetrahydro-6-methoxy-
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Molecular Weight

163.22 g/mol
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CAS No.

120-15-0
Record name 6-Methoxy-1,2,3,4-tetrahydroquinoline
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Record name Thallin
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Record name Quinoline, 1,2,3,4-tetrahydro-6-methoxy-
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Record name Quinoline, 1,2,3,4-tetrahydro-6-methoxy-
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Record name Methyl 1,2,3,4-tetrahydro-6-quinolyl ether
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Record name THALLIN
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Advanced Synthetic Methodologies and Chemical Transformations of 6 Methoxy 1,2,3,4 Tetrahydroquinoline

Primary Synthetic Routes for the Tetrahydroquinoline Core

The construction of the 6-methoxy-1,2,3,4-tetrahydroquinoline core can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Povarov Reaction Strategies

The Povarov reaction, a formal aza-Diels-Alder reaction, stands out as a powerful tool for the synthesis of tetrahydroquinolines. This reaction typically involves the condensation of an aniline (B41778) (such as p-anisidine (B42471) to introduce the 6-methoxy group), an aldehyde, and an activated alkene.

The Povarov reaction can be executed in both a multi-component, one-pot fashion or through a multi-step sequence. In the multi-component approach , p-anisidine, an aldehyde, and an alkene are mixed together in the presence of a catalyst, leading to the direct formation of the 6-methoxytetrahydroquinoline derivative. This approach is highly atom-economical and efficient. For instance, a three-component reaction of p-anisidine, benzaldehyde, and an electron-rich olefin like ethyl vinyl ether can yield the corresponding 6-methoxy-tetrahydroquinoline derivative.

Conversely, the multi-step approach involves the pre-formation of an imine from p-anisidine and an aldehyde, which is then reacted with an alkene in a separate step. While less convergent, this method can sometimes offer better control over the reaction and may be advantageous when dealing with sensitive substrates.

ApproachReactantsKey Features
Multi-Component p-Anisidine, Aldehyde, AlkeneOne-pot synthesis, high atom economy, operational simplicity.
Multi-Step Pre-formed imine (from p-anisidine and aldehyde), AlkeneBetter control over reaction, suitable for sensitive substrates.

Lewis acids play a crucial role in catalyzing the Povarov reaction by activating the imine component towards nucleophilic attack by the alkene. A variety of Lewis acids have been employed for the synthesis of 6-methoxytetrahydroquinoline derivatives.

A notable example is the three-component cationic Povarov reaction for the synthesis of N-propargyl-6-methoxy-4-(2′-oxopyrrolidin-1′-yl)-1,2,3,4-tetrahydroquinoline. In this reaction, various Lewis acids were screened, with Indium(III) chloride (InCl₃) providing the highest yield. The study highlights the essential role of the catalyst in activating the formaldehyde (B43269) for the generation of the iminium ion, which then undergoes a stepwise mechanism involving a Mannich-type addition followed by an intramolecular Friedel–Crafts cyclization. nih.gov

The choice of Lewis acid can significantly influence the reaction's efficiency and selectivity. Other Lewis acids such as Boron trifluoride (BF₃), Scandium(III) triflate (Sc(OTf)₃), and Ytterbium(III) triflate (Yb(OTf)₃) have also been utilized in Povarov reactions leading to tetrahydroquinoline structures. wikipedia.org

Lewis Acid CatalystReactantsProductYield
InCl₃N-propargyl-4-methoxyaniline, Formaldehyde, N-vinyl-2-pyrrolidinoneN-propargyl-6-methoxy-4-(2′-oxopyrrolidin-1′-yl)-1,2,3,4-tetrahydroquinolineHigh
BiCl₃N-propargyl-4-methoxyaniline, Formaldehyde, N-vinyl-2-pyrrolidinoneN-propargyl-6-methoxy-4-(2′-oxopyrrolidin-1′-yl)-1,2,3,4-tetrahydroquinolineModerate
AlCl₃N-propargyl-4-methoxyaniline, Formaldehyde, N-vinyl-2-pyrrolidinoneN-propargyl-6-methoxy-4-(2′-oxopyrrolidin-1′-yl)-1,2,3,4-tetrahydroquinolineModerate
TiCl₄N-propargyl-4-methoxyaniline, Formaldehyde, N-vinyl-2-pyrrolidinoneN-propargyl-6-methoxy-4-(2′-oxopyrrolidin-1′-yl)-1,2,3,4-tetrahydroquinolineLow
BF₃N-propargyl-4-methoxyaniline, Formaldehyde, N-vinyl-2-pyrrolidinoneN-propargyl-6-methoxy-4-(2′-oxopyrrolidin-1′-yl)-1,2,3,4-tetrahydroquinolineLow

The Povarov reaction can generate new stereocenters, making diastereoselectivity a critical aspect. The substitution pattern on the reactants, particularly the aniline and the alkene, can influence the stereochemical outcome. The use of chiral catalysts or auxiliaries can induce enantioselectivity. numberanalytics.com

Regioselectivity becomes a key consideration when unsymmetrical anilines are used. In the case of 6-methoxy-1,2,3,4-tetrahydroquinoline synthesis, the starting material is typically p-anisidine (4-methoxyaniline), which is symmetrical with respect to the amino group, thus avoiding issues of regioselectivity in the initial aromatic substitution step. However, the regioselectivity of the cycloaddition itself is governed by the electronic properties of the imine and the alkene. The reaction is classified as an inverse electron-demand aza-Diels-Alder reaction, where the electron-rich alkene attacks the electron-deficient iminium ion. The regiochemical outcome is generally predictable, with the more nucleophilic carbon of the alkene attacking the imine carbon. wikipedia.org

Cyclization-Based Syntheses

Intramolecular cyclization reactions provide a powerful alternative for the construction of the 6-methoxy-1,2,3,4-tetrahydroquinoline ring system. These methods typically involve the formation of a key C-N or C-C bond in the final ring-closing step.

One common strategy involves the intramolecular cyclization of N-substituted p-anisidine derivatives. For example, an N-allyl or N-propargyl p-anisidine derivative can be subjected to a transition-metal-catalyzed cyclization. Another approach is the intramolecular Friedel-Crafts reaction of a suitable precursor. These domino reactions, which combine multiple transformations in a single operation, are highly efficient for building complex heterocyclic systems. nih.gov

Ullmann Condensation Methodologies

The Ullmann condensation is a classic copper-catalyzed reaction used for the formation of C-N bonds. While traditionally requiring harsh conditions, modern modifications have made it a more versatile tool in organic synthesis. wikipedia.org

In the context of 6-methoxy-1,2,3,4-tetrahydroquinoline, the Ullmann condensation can be employed to synthesize precursors. For instance, the reaction between 4-methoxyaniline and a suitably substituted aryl halide can be used to create an intermediate that is then further elaborated to form the tetrahydroquinoline ring. One study describes the preparation of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines where an intermediate was synthesized via an Ullmann condensation of 4-methoxyaniline and 2,4-dichlorobenzoic acid in the presence of a Cu/Cu₂O catalyst. researchgate.net This intermediate was then likely subjected to further transformations, including cyclization, to yield the final tetrahydroquinoline product.

The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the copper-catalyzed N-arylation of amides and is also a relevant methodology. wikipedia.org These copper-catalyzed N-arylation reactions provide a valuable route for introducing aryl substituents onto the nitrogen atom of the pre-formed 6-methoxy-1,2,3,4-tetrahydroquinoline core.

Functional Group Interconversions and Derivatization

The chemical reactivity of 6-methoxy-1,2,3,4-tetrahydroquinoline allows for various functional group interconversions and derivatizations at different positions of the molecule. These transformations are crucial for the synthesis of a diverse library of derivatives for pharmacological screening.

The secondary amine nitrogen of the tetrahydroquinoline ring is a common site for substitution, allowing for the introduction of various functional groups.

N-Aryl Substitution: The introduction of an aryl group at the nitrogen atom has been achieved through methods such as the Buchwald-Hartwig coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the 6-methoxy-1,2,3,4-tetrahydroquinoline and an aryl halide. For instance, a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been synthesized by coupling the parent tetrahydroquinoline with various aryl halides, including phenyl, naphthyl, and quinolyl halides, achieving yields between 68% and 75%. nih.gov Another approach involves a one-pot sequential reduction of quinoline (B57606) followed by a Chan-Evans-Lam coupling reaction, which has been utilized to synthesize N-aryl tetrahydroquinolines. thieme-connect.com In one example, 6-methoxy-1-phenyl-1,2,3,4-tetrahydroquinoline was synthesized in a 93% yield. thieme-connect.com

EntryAryl Halide/ReagentCoupling MethodProductYield (%)
1Phenyl HalideBuchwald-Hartwig6-Methoxy-1-phenyl-1,2,3,4-tetrahydroquinoline68-75 nih.gov
2Naphthyl HalideBuchwald-Hartwig6-Methoxy-1-naphthyl-1,2,3,4-tetrahydroquinoline68-75 nih.gov
3Quinolyl HalideBuchwald-Hartwig6-Methoxy-1-quinolyl-1,2,3,4-tetrahydroquinoline68-75 nih.gov
4Phenylboronic AcidChan-Evans-Lam6-Methoxy-1-phenyl-1,2,3,4-tetrahydroquinoline93 thieme-connect.com

N-Propargyl Substitution: The N-propargyl group is another important substituent that can be introduced onto the tetrahydroquinoline nitrogen. One-pot three-component cationic Povarov reactions have been employed for the synthesis of N-propargyl-6-methoxy-4-(2′-oxopyrrolidin-1′-yl)-1,2,3,4-tetrahydroquinoline. researchgate.net This reaction utilizes a Lewis acid catalyst, with indium(III) chloride (InCl3) providing the best yields. researchgate.net The synthesis of various N-propargyl tetrahydroquinoline derivatives has been achieved through domino Mannich addition/Friedel-Crafts intramolecular alkylation reactions, also catalyzed by InCl3. nih.gov These methods provide an efficient route to N-propargyl derivatives with potential applications in medicinal chemistry. nih.gov

ReactantsCatalystReaction TypeProduct
6-Methoxyaniline, Propargylamine, N-VinylpyrrolidinoneInCl3Povarov ReactionN-propargyl-6-methoxy-4-(2′-oxopyrrolidin-1′-yl)-1,2,3,4-tetrahydroquinoline researchgate.net
N-propargylamines, Formaline, N-vinylformamideInCl3Domino Mannich/Friedel-CraftsN-propargyl tetrahydroquinoline derivatives nih.gov

Modifications at the saturated portion of the 6-methoxy-1,2,3,4-tetrahydroquinoline ring are less commonly reported compared to N-substitutions. However, general strategies for the functionalization of tetrahydroquinolines can be applied. These modifications can introduce new stereocenters and alter the conformational properties of the molecule, which can be crucial for biological activity. Research on related N-aryl-1,2,3,4-tetrahydroisoquinolines has shown that substituents can be introduced on both aromatic rings, indicating a broad tolerance for functional groups. thieme-connect.com While not directly on the 6-methoxy-1,2,3,4-tetrahydroquinoline, these findings suggest the potential for similar modifications on the tetrahydroquinoline scaffold.

The methoxy (B1213986) group at the 6-position of the tetrahydroquinoline ring is a key feature that influences the electronic properties of the aromatic ring. Transformations of this group can lead to derivatives with altered biological activities. While specific studies on the transformation of the methoxy group in 6-methoxy-1,2,3,4-tetrahydroquinoline are not extensively detailed in the reviewed literature, general methods for the demethylation of aryl methyl ethers can be employed. These methods often utilize strong acids like hydrobromic acid or Lewis acids such as boron tribromide to convert the methoxy group into a hydroxyl group. The resulting 6-hydroxy-1,2,3,4-tetrahydroquinoline can then serve as a precursor for further derivatization, such as etherification or esterification, to introduce a variety of functional groups. For instance, in the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolin-7-ol, a related heterocyclic system, the cleavage of a methoxy group was a key step. thieme-connect.com

Electrophilic aromatic substitution reactions, such as nitration and halogenation, on the benzene (B151609) ring of the tetrahydroquinoline scaffold provide a direct route to functionalized derivatives.

Nitration: The nitration of tetrahydroquinoline and its N-protected derivatives has been studied to understand the regioselectivity of the reaction. researchgate.net The position of nitration is highly dependent on the reaction conditions and the nature of the protecting group on the nitrogen atom. researchgate.net In acidic conditions, the unprotected tetrahydroquinoline is protonated, leading to deactivation of the ring and influencing the position of the incoming nitro group. researchgate.net By choosing an appropriate N-protecting group, it is possible to achieve high regioselectivity for nitration at the 6-position. researchgate.net A detailed NMR study was conducted to characterize the different nitro isomers formed. researchgate.net

Halogenation: The reaction of 1,2,3,4-tetrahydroquinolines with bromine (Br2) and N-bromosuccinimide (NBS) under various conditions can lead to the formation of 6,8-dibromoquinoline (B11842131) and 3,6,8-tribromoquinolines through a dehydrogenative bromination process. researchgate.net This indicates that halogenation can occur on the aromatic ring of the tetrahydroquinoline system.

Emerging Synthetic Technologies

Modern synthetic technologies are being increasingly applied to the synthesis of heterocyclic compounds to improve efficiency, reduce reaction times, and enhance yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. This technology has been applied to the synthesis of various heterocyclic compounds, including derivatives of tetrahydroquinoline and related structures. shd-pub.org.rs For example, the synthesis of 2-methylsulfonyl-1,2,3,4-tetrahydroisoquinolines has been achieved by irradiating a mixture of the starting amides, paraformaldehyde, and a PPA/SiO2 catalyst in a microwave reactor at 100°C. shd-pub.org.rs This method resulted in maximum conversion to the desired products after 60 minutes. shd-pub.org.rs The application of microwave irradiation has also been demonstrated in the multicomponent synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, highlighting the efficiency and rapidity of this technique. rsc.org These examples suggest that microwave-assisted synthesis could be a valuable tool for the efficient preparation of 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives.

Catalytic Systems in Synthesis Optimization

The optimization of synthetic routes to 6-methoxy-1,2,3,4-tetrahydroquinoline relies heavily on the selection and application of advanced catalytic systems. Catalysts are crucial for enhancing reaction rates, improving yields, and increasing selectivity, thereby making the synthesis more efficient and cost-effective. thieme-connect.com Research into the synthesis of tetrahydroquinolines (THQs) has explored a variety of catalytic approaches, including heterogeneous, homogeneous, and biocatalytic systems, with a significant focus on hydrogenation and transfer hydrogenation reactions. thieme-connect.comnih.gov

A primary and efficient method for synthesizing 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursors. thieme-connect.com This approach is valued for its high atom efficiency. thieme-connect.com The choice of catalyst, whether based on noble or non-noble metals, plays a pivotal role in the success of the hydrogenation.

Heterogeneous Catalysis with Non-Noble Metals

Recent advancements have highlighted the use of eco-friendly and cost-effective non-noble metal catalysts. A notable example is a granular cobalt catalyst, prepared from cobalt(II) acetate (B1210297) and zinc powder, which has proven highly effective for the hydrogenation of various quinoline derivatives. thieme-connect.com In the synthesis of 6-methoxy-1,2,3,4-tetrahydroquinoline from its quinoline precursor, this heterogeneous cobalt-zinc (B8468989) system demonstrated excellent performance. thieme-connect.com The reaction, conducted at 70 °C under 30 bar of hydrogen pressure, resulted in a near-quantitative yield of the desired product. thieme-connect.com This highlights the practical relevance of such systems, especially for producing precursors to biologically active compounds. thieme-connect.com

Table 1: Heterogeneous Cobalt-Catalyzed Hydrogenation of 6-Methoxyquinoline

Catalyst System Substrate Temperature (°C) H₂ Pressure (bar) Time (h) Yield (%) Source

Noble Metal-Based Catalytic Systems

Noble metals such as palladium, rhodium, ruthenium, and iridium are widely used in both homogeneous and heterogeneous hydrogenation protocols for quinoline reduction. thieme-connect.com For instance, a bifunctional palladium catalyst, Pd@UiO-66, has been utilized in a one-pot tandem reaction to produce tetrahydroquinolines from readily available precursors. iastate.edu While this specific study focused on the synthesis of 2-phenyl-tetrahydroquinoline, the optimization data provides valuable insights into the influence of reaction parameters in related syntheses. iastate.edu The study demonstrated that hydrogen pressure is a critical variable; for example, reducing the H₂ pressure from 400 psi to 100 psi could still achieve high yields, albeit over a longer reaction time. iastate.edu Such findings are instrumental in optimizing reaction conditions to balance efficiency and operational safety.

Table 2: Influence of H₂ Pressure on a Pd-Catalyzed Tetrahydroquinoline Synthesis

Entry H₂ Pressure (psi) Time (h) Temperature (°C) Yield of PTHQ (%) Source
1 400 5 80 >98 iastate.edu
2 100 19 80 86 iastate.edu
3 Ambient 19 80 78 iastate.edu

Data adapted from a study on 2-phenyl-tetrahydroquinoline (PTHQ) synthesis, illustrating general principles of catalytic optimization. iastate.edu

Lewis Acid Catalysis in Cycloaddition Reactions

The Povarov reaction, a [4+2] cycloaddition, represents another significant pathway to the tetrahydroquinoline core, often optimized through Lewis acid catalysis. sci-rad.com Catalysts like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) and aluminum chloride (AlCl₃) have been shown to effectively promote this reaction. sci-rad.com However, the electronic nature of the substrates significantly impacts the reaction's success. Research has shown that the presence of a methoxy group on the aromatic amine or aldehyde precursor can lead to a lower yield of the desired tetrahydroquinoline product. sci-rad.com This presents a specific optimization challenge in the synthesis of 6-methoxy-1,2,3,4-tetrahydroquinoline and related structures, requiring careful selection of the catalyst and reaction conditions to maximize yield. sci-rad.com

Manganese Pincer Complexes in Transfer Hydrogenation

Beyond direct hydrogenation with H₂ gas, transfer hydrogenation offers an alternative using hydrogen donor molecules. Manganese-based pincer complexes have emerged as effective catalysts for this process, operating through a "borrowing hydrogen" methodology. nih.gov This strategy allows for the direct synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.gov A key aspect of optimizing these systems is the choice of base, which can selectively direct the reaction to produce either the fully hydrogenated tetrahydroquinoline or the oxidized quinoline. nih.gov For example, using potassium tert-butoxide (KOtBu) at 140 °C selectively yields the quinoline, whereas a combination of potassium hydride (KH) and potassium hydroxide (B78521) (KOH) at a lower temperature of 120 °C preferentially forms the 1,2,3,4-tetrahydroquinoline (B108954). nih.gov This demonstrates a sophisticated level of control over the reaction outcome by fine-tuning the components of the catalytic system. nih.gov The same manganese catalyst is also efficient for the transfer hydrogenation of quinolines using isopropanol (B130326) as the hydrogen source. nih.govacs.org

Structural Characterization and Spectroscopic Analysis of 6 Methoxy 1,2,3,4 Tetrahydroquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 6-Methoxy-1,2,3,4-tetrahydroquinoline, ¹H NMR, ¹³C NMR, and various 2D NMR techniques are employed for a comprehensive structural assignment.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The spectrum of 6-Methoxy-1,2,3,4-tetrahydroquinoline is characterized by distinct signals for the aromatic protons, the protons of the heterocyclic ring, and the methoxy (B1213986) group protons.

The aromatic region of the spectrum typically shows signals for the three protons on the benzene (B151609) ring. The electron-donating methoxy group at the C-6 position and the nitrogen atom of the heterocyclic ring influence the chemical shifts of these protons. The protons at C-5, C-7, and C-8 will exhibit specific splitting patterns (e.g., doublets, doublet of doublets) due to coupling with their neighboring protons.

The aliphatic protons of the tetrahydroquinoline ring at positions C-2, C-3, and C-4, along with the proton on the nitrogen atom (N-H), resonate in the upfield region of the spectrum. The methylene (B1212753) protons at C-2, adjacent to the nitrogen, are typically deshielded compared to the protons at C-3 and C-4. The coupling between these adjacent methylene groups provides valuable information about their connectivity. The methoxy group protons appear as a sharp singlet, typically in the range of 3.7-3.8 ppm.

Table 1: Predicted ¹H NMR Spectral Data for 6-Methoxy-1,2,3,4-tetrahydroquinoline

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~3.3t~5.5
H-3~1.9m-
H-4~2.7t~6.0
H-5~6.7d~8.5
H-7~6.6dd~8.5, ~2.5
H-8~6.5d~2.5
NHBroad singlet--
-OCH₃~3.75s-

Note: The data in this table is predicted based on known chemical shift values for similar structures and may not represent experimentally verified values.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 6-Methoxy-1,2,3,4-tetrahydroquinoline gives a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them.

The aromatic carbons (C-4a, C-5, C-6, C-7, C-8, and C-8a) resonate in the downfield region, typically between 110 and 155 ppm. The carbon atom attached to the methoxy group (C-6) is significantly deshielded. The aliphatic carbons of the heterocyclic ring (C-2, C-3, and C-4) appear in the upfield region of the spectrum. The carbon of the methoxy group (-OCH₃) gives a characteristic signal around 55 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 6-Methoxy-1,2,3,4-tetrahydroquinoline

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~42
C-3~27
C-4~22
C-4a~122
C-5~115
C-6~152
C-7~114
C-8~116
C-8a~140
-OCH₃~55

Note: The data in this table is predicted based on known chemical shift values for similar structures and may not represent experimentally verified values.

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for the unambiguous assignment of ¹H and ¹³C NMR spectra.

The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of the signals for the protonated carbons in the molecule. For instance, the proton signal at approximately 3.75 ppm would show a correlation to the carbon signal around 55 ppm, confirming the assignment of the methoxy group.

The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This technique is instrumental in establishing the connectivity of the molecular structure, including the placement of substituents and the fusion of the rings. For example, the methoxy protons would show an HMBC correlation to the C-6 carbon, confirming the position of the methoxy group on the aromatic ring. Similarly, correlations between the aliphatic protons and the aromatic carbons can confirm the structure of the tetrahydroquinoline ring system.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In GC-MS, the components of a sample are separated by gas chromatography and then detected by a mass spectrometer. The retention time in the gas chromatogram is a characteristic property of the compound, and the mass spectrum provides information about its molecular weight and structure. The mass spectrum of 6-Methoxy-1,2,3,4-tetrahydroquinoline obtained by electron ionization (EI) would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a methyl group from the methoxy substituent, as well as cleavages of the heterocyclic ring, providing valuable structural information.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive ion mode, 6-Methoxy-1,2,3,4-tetrahydroquinoline (with a molecular weight of 163.22 g/mol ) is expected to be readily protonated, primarily on the nitrogen atom, to form a protonated molecule [M+H]⁺. This would result in a prominent peak at an m/z value of approximately 164.23. rsc.org The high-resolution mass measurement of this ion can be used to confirm the elemental composition of the molecule. Further fragmentation of the [M+H]⁺ ion, for instance through collision-induced dissociation (CID) in an MS/MS experiment, can provide additional structural details.

Infrared (IR) Spectroscopy for Vibrational Analysis

Density Functional Theory (DFT) calculations are a standard method for predicting the vibrational spectra of molecules and aiding in the assignment of experimental bands. nih.govresearchgate.net For MTHQ, DFT calculations using the B3LYP/6-311+G(**) basis set have shown good agreement between the calculated and experimental frequencies. nih.gov A similar approach can be applied to 6-methoxy-1,2,3,4-tetrahydroquinoline to predict its vibrational spectrum.

The key vibrational modes for the 6-methoxy-1,2,3,4-tetrahydroquinoline skeleton can be categorized as follows:

N-H Vibrations: The N-H stretching vibration in the tetrahydroquinoline ring is typically observed in the region of 3400-3300 cm⁻¹. This band is often broad due to hydrogen bonding. The N-H bending vibrations are expected in the 1650-1550 cm⁻¹ region.

C-H Vibrations: The aromatic C-H stretching vibrations of the benzene ring are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the saturated heterocyclic ring will be observed in the 3000-2800 cm⁻¹ range.

C=C and C-C Vibrations: The aromatic C=C stretching vibrations typically occur in the 1600-1450 cm⁻¹ region. The C-C stretching vibrations of the aliphatic part of the molecule will be found at lower wavenumbers.

Methoxy Group Vibrations: The characteristic vibrations of the methoxy group are crucial for identifying its presence. The C-H stretching vibrations of the methyl group are expected around 2950 and 2850 cm⁻¹. The most characteristic vibration is the strong C-O stretching band, which is typically observed in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Table 1: Predicted Characteristic IR Frequencies for 6-Methoxy-1,2,3,4-tetrahydroquinoline (based on analysis of related compounds)

Advanced Crystallographic Studies (e.g., X-ray Diffraction for derivative structures)

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of the parent 6-methoxy-1,2,3,4-tetrahydroquinoline is not detailed in the provided search results, analysis of various derivatives of tetrahydroquinoline and the related tetrahydroisoquinoline systems offers valuable insights into the expected structural features. mdpi.comresearchgate.netresearchgate.net

For instance, the crystal structure of 6-ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline reveals the conformation of the tetrahydropyridine (B1245486) ring. researchgate.net In many tetrahydroquinoline derivatives, the saturated part of the ring system adopts a half-chair or sofa conformation to minimize steric strain. The substituents on the ring will influence the preferred conformation.

The crystal packing in these structures is often governed by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. In derivatives with an N-H group, hydrogen bonding to acceptor atoms in neighboring molecules is a dominant feature, leading to the formation of chains, dimers, or more complex three-dimensional networks. The presence of the methoxy group can also influence the crystal packing through weak C-H···O interactions.

A study on 2-methoxy-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a related tetrahydroquinoline derivative, showed that the crystal packing is determined by C-H···N hydrogen bonds. nih.gov This highlights the importance of even weak hydrogen bonds in directing the supramolecular assembly.

Table 2: Representative Crystallographic Data for a Tetrahydroquinoline Derivative

Note: The data in Table 2 is representative and based on a typical derivative to illustrate the nature of crystallographic information.

The precise bond lengths and angles within the 6-methoxy-1,2,3,4-tetrahydroquinoline framework would be influenced by the nature of other substituents and the crystal packing forces. However, typical aromatic C-C bond lengths are expected to be in the range of 1.37-1.40 Å, while the C-N and C-C single bonds in the saturated ring would be approximately 1.47 Å and 1.53 Å, respectively. The C-O bond of the methoxy group is expected to be around 1.36 Å for the C(aromatic)-O bond and 1.42 Å for the O-C(methyl) bond.

Computational and Theoretical Chemistry Studies on 6 Methoxy 1,2,3,4 Tetrahydroquinoline

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure and reactivity of organic molecules. mdpi.com By approximating the electron density, DFT allows for the calculation of molecular properties, reaction energies, and activation barriers with a good balance of accuracy and computational cost. asrjetsjournal.org

Reaction Mechanism Elucidation and Pathway Analysis

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving the tetrahydroquinoline scaffold. A notable example is the study of electrophilic aromatic substitution, such as nitration, on N-protected tetrahydroquinoline derivatives. researchgate.net Theoretical studies can model the reaction pathways by optimizing the geometries of all relevant species, including reactants, intermediates, and products. researchgate.net

For a reaction like nitration, DFT is used to calculate the structures of the σ-complexes (also known as Wheland intermediates) for substitution at different positions on the aromatic ring. researchgate.net By comparing the energies of these intermediates and the transition states leading to them, researchers can predict the most likely reaction pathway and explain the observed regioselectivity. researchgate.net For the tetrahydroquinoline system, computations have shown that the preferred site of nitration can be controlled by the presence or absence of a protecting group on the nitrogen atom, which alters the electronic properties of the ring system. researchgate.net These theoretical models are in strong agreement with experimental results, confirming their predictive power. researchgate.net

Energetic Profiling of Reaction Intermediates and Transition States

A key application of DFT is the creation of detailed energy profiles for a reaction. This involves calculating the relative energies of all intermediates and transition states along a reaction coordinate. arxiv.org For instance, in the study of tetrahydroquinoline nitration, DFT calculations at the B3LYP/6-31++G** level of theory were used to optimize the σ-complexes for the four possible nitro isomers in both gas and aqueous phases. researchgate.net

Interactive Table: Conceptual Energetic Profile Data in Electrophilic Substitution

SpeciesRelative Energy (Conceptual)Description
Reactants (THQ Derivative + Electrophile)0.0 kcal/molBaseline energy of the starting materials.
Transition State 1 (Attack at C6)+15 to +20 kcal/molEnergy barrier to form the C6-substituted intermediate. Lower values indicate a faster reaction.
σ-Complex Intermediate (Attack at C6)+5 to +10 kcal/molA stabilized carbocation intermediate. Lower energy indicates greater stability.
Transition State 2 (Attack at C7)+18 to +25 kcal/molEnergy barrier to form the C7-substituted intermediate. Generally higher than for the C6 position in activated rings.
σ-Complex Intermediate (Attack at C7)+8 to +15 kcal/molCarbocation intermediate for C7 substitution.

Note: The values in this table are conceptual and representative of typical DFT results for electrophilic aromatic substitution reactions to illustrate the principles of energetic profiling.

Electronic Structure Analysis and Reactivity Indices

Conceptual DFT provides a framework of chemical concepts and principles derived from the electron density, which are used to understand and predict molecular reactivity. nih.gov Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These indices offer a quantitative measure of the chemical reactivity and stability of a molecule. researchgate.net

For a molecule like 6-Methoxy-1,2,3,4-tetrahydroquinoline, the methoxy (B1213986) group acts as an electron-donating group, which would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The analysis of these DFT-derived indices can predict the most probable sites for electrophilic and nucleophilic attacks. researchgate.net For example, Fukui functions can be calculated to identify the local reactivity, pinpointing which atoms within the molecule are most likely to react with electrophiles or nucleophiles. researchgate.net

Interactive Table: Key DFT Reactivity Indices

Reactivity IndexFormulaChemical Significance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical stability. A smaller gap suggests higher reactivity. mdpi.com
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the tendency of electrons to escape. Related to electronegativity. nih.govresearchgate.net
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. nih.govresearchgate.net
Global Softness (S)1 / (2η)The inverse of hardness; indicates a higher propensity for reaction. researchgate.net
Electrophilicity Index (ω)μ2 / (2η)Measures the ability of a molecule to accept electrons. nih.govresearchgate.net

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful computational techniques used to study the physical movements of atoms and molecules and to predict how a ligand might bind to a biological target.

Ligand-Target Interaction Modeling (e.g., tubulin binding site)

The 6-methoxy-1,2,3,4-tetrahydroquinoline scaffold is a key component of compounds designed as inhibitors of tubulin polymerization. nih.govnih.gov Microtubules, polymers of tubulin, are crucial for cell division, making them a prime target for anticancer drugs. nih.govnih.gov Molecular docking simulations are employed to predict the binding pose of these tetrahydroquinoline derivatives within the colchicine (B1669291) binding site of tubulin. nih.govnih.gov

These simulations model the interactions between the ligand and the amino acid residues of the protein. For N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, docking studies have revealed key interactions that stabilize the ligand-protein complex. researchgate.net For example, studies have identified hydrogen bonding interactions between the ligand and residues like Asn167, as well as favorable pi-sigma interactions between the quinoline (B57606) moiety and residues such as Leu248. researchgate.net These insights are critical for structure-activity relationship (SAR) studies, helping to rationalize why certain derivatives exhibit higher potency and guiding the design of new, more effective inhibitors. nih.govnih.gov

Following docking, Molecular Dynamics (MD) simulations can be run to assess the stability of the predicted binding pose over time. mdpi.comnih.gov These simulations, often run for nanoseconds, confirm that the ligand remains stably bound within the active site and provide information on the flexibility of both the ligand and the protein. nih.gov

Interactive Table: Example Ligand-Target Interactions for a THQ Derivative in the Tubulin Colchicine Site

Interacting ResidueInteraction TypeContributing Moiety on Ligand
Asn167Hydrogen BondSubstituent on phenyl ring (e.g., Fluorine)
Leu248Pi-Sigma InteractionQuinoline ring system
Cys241Hydrophobic InteractionN-aryl group
Val318Hydrophobic InteractionTetrahydroquinoline core

Note: This table is based on findings for derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline as reported in computational studies. researchgate.net

Conformational Landscape Analysis

The non-aromatic, saturated portion of the 6-Methoxy-1,2,3,4-tetrahydroquinoline ring is flexible, allowing the molecule to adopt multiple conformations. rsc.org Understanding this conformational landscape is crucial, as the specific three-dimensional shape of a molecule often dictates its biological activity.

Computational methods, such as ab initio calculations and molecular mechanics, are used to explore the potential energy surface of the molecule and identify stable, low-energy conformers. rsc.orgnih.gov A detailed study on the parent compound, 1,2,3,4-tetrahydroquinoline (B108954) (THQ), using MP2 calculations revealed the existence of four stable conformations, which exist as two pairs of energetically equivalent enantiomers. rsc.org The calculations also showed a very low energy barrier (approximately 104 cm⁻¹) separating the non-equivalent conformers, indicating that the molecule can easily interconvert between these shapes. rsc.org This conformational flexibility allows the molecule to adapt its shape to fit into a binding pocket. The presence of the methoxy group at the 6-position is not expected to fundamentally alter this landscape, although it may slightly shift the relative energies of the conformers.

Medicinal Chemistry and Biological Activity of 6 Methoxy 1,2,3,4 Tetrahydroquinoline Derivatives

Structure-Activity Relationship (SAR) Investigations

The biological activity of 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives is intricately linked to their chemical structure. Extensive research has been conducted to elucidate the relationship between structural modifications and pharmacological effects, providing valuable insights for the design of more potent and selective compounds.

Substituent Effects on Pharmacological Potency

Systematic modifications of the 6-methoxy-1,2,3,4-tetrahydroquinoline core have revealed that the nature and position of substituents play a crucial role in determining the pharmacological potency of these compounds. Studies have shown that the introduction of various functional groups at different positions on the tetrahydroquinoline ring system can significantly modulate their biological activity.

For instance, a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives were synthesized and evaluated for their antitumor properties. It was discovered that the nature of the N-aryl substituent has a profound impact on cytotoxicity. The presence of a ring-restricted N-linker, such as an N-phenyl group, was found to be favorable for cytotoxic activity. Further extending the aromatic system on the N-aryl moiety to a fused bicyclic system, like a quinoline (B57606) or quinazoline, led to a dramatic increase in cytotoxicity. nih.gov Specifically, a derivative bearing a 2-chloroquinazoline moiety attached to the nitrogen of the tetrahydroquinoline ring exhibited exceptionally high potency against a panel of human tumor cell lines. nih.gov

Stereochemical Influence on Biological Activity

Chirality is a fundamental aspect of molecular recognition in biological systems, and the stereochemistry of drug molecules can have a significant impact on their pharmacological activity. While the 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives discussed in many studies are synthesized and tested as racemates, the importance of stereochemistry in related heterocyclic compounds that also target tubulin is well-documented.

For example, in a study of 5,6-dihydroindolo[2,1-a]isoquinoline derivatives, which also act as tubulin polymerization inhibitors, the racemic compounds were separated into their individual enantiomers. It was found that the biological activity resided predominantly in one of the enantiomers. Specifically, the (+)-isomers of certain derivatives were significantly more potent in inhibiting tubulin polymerization and exhibiting cytostatic activity compared to their corresponding (-)-isomers. acs.org This highlights that the three-dimensional arrangement of the molecule is critical for its interaction with the binding site on tubulin. Although this study was not performed on the exact 6-methoxy-1,2,3,4-tetrahydroquinoline scaffold, it provides a strong rationale for investigating the stereochemical influence in this class of compounds as well. It is highly probable that one enantiomer of the chiral 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives is more active than the other, and the development of stereoselective syntheses could lead to more potent and specific therapeutic agents.

Lipophilicity and its Correlation with Bioactivity

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its interaction with biological targets. In the context of 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, lipophilicity has been shown to correlate with their biological activity.

An appropriate balance of lipophilicity is crucial for a compound to effectively cross cell membranes and reach its intracellular target. In the development of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives as tubulin polymerization inhibitors, the lipophilicity (log P) was considered an essential drug-like property to be evaluated. nih.gov One of the lead compounds from a study demonstrated a suitable log P value of 3.43 at pH 7.4, which contributed to its favorable balance of antitumor potency and drug-like properties. nih.gov This suggests that while increasing lipophilicity through the addition of certain substituents can enhance binding to a hydrophobic target site, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding, ultimately reducing bioavailability and efficacy. Therefore, the optimization of lipophilicity is a key consideration in the design of new 6-methoxy-1,2,3,4-tetrahydroquinoline-based anticancer agents.

Antineoplastic and Cytotoxic Mechanisms

Derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline have demonstrated significant potential as antineoplastic agents. Their cytotoxic effects are primarily attributed to their ability to interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.

Tubulin Polymerization Inhibition at the Colchicine (B1669291) Binding Site

A primary mechanism of action for the antineoplastic activity of many 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives is the inhibition of tubulin polymerization. nih.govnih.gov Microtubules are dynamic polymers of α- and β-tubulin heterodimers. The continuous assembly and disassembly of these microtubules are vital for the formation of the mitotic spindle during cell division. By disrupting this dynamic process, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).

Specifically, these derivatives have been shown to bind to the colchicine binding site on β-tubulin. nih.govnih.gov This binding prevents the polymerization of tubulin into microtubules, leading to a disruption of the mitotic spindle and subsequent cell cycle arrest at the G2/M phase. Competitive binding assays have demonstrated that potent N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives can strongly inhibit the binding of radiolabeled colchicine to tubulin, confirming their interaction at this specific site. nih.gov The inhibitory concentration (IC50) values for tubulin assembly for some of the most active compounds are in the sub-micromolar to low micromolar range, which is comparable to or even more potent than the well-known colchicine site binding agent, combretastatin A-4. nih.govnih.gov

Antiproliferative Activity against Diverse Cancer Cell Lines (e.g., A549, KB, KBvin, DU145)

The potent inhibition of tubulin polymerization by 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives translates into significant antiproliferative activity against a broad range of human cancer cell lines. These compounds have demonstrated high cytotoxicity against cell lines derived from various cancer types, including lung carcinoma (A549), nasopharyngeal carcinoma (KB), and prostate cancer (DU145). nih.gov

Notably, some of these derivatives have shown remarkable potency against multidrug-resistant (MDR) cancer cell lines, such as the vincristine-resistant KBvin cell line, which overexpresses P-glycoprotein. nih.govnih.gov For example, one of the most active N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives displayed GI50 values in the low nanomolar range (1.5 to 1.7 nM) against a panel of cancer cells including A549, KB, KBvin, and DU145. nih.gov This particular compound was significantly more potent than the widely used anticancer drug paclitaxel, especially against the drug-resistant KBvin cell line. nih.gov The ability to overcome multidrug resistance is a significant advantage for this class of compounds and highlights their potential for the treatment of refractory cancers.

Modulation of Cellular Processes (e.g., cell cycle, apoptosis)

Derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline have emerged as potent modulators of cellular processes, particularly in the context of cancer cell proliferation. A significant body of research has identified these compounds as inhibitors of tubulin polymerization, a critical process for cell division. By interfering with microtubule dynamics, these agents can induce cell cycle arrest and trigger apoptosis, or programmed cell death.

N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, in particular, have been shown to target the colchicine binding site on tubulin. nih.gov This interaction disrupts the formation of the mitotic spindle, a key cellular machine responsible for segregating chromosomes during mitosis. As a consequence, cancer cells are unable to complete cell division and are halted in the G2/M phase of the cell cycle. This ultimately leads to the activation of apoptotic pathways and cell death. mdpi.com

The cytotoxic effects of these compounds have been demonstrated across a panel of human tumor cell lines. For instance, certain quinazoline-bearing derivatives have shown exceptionally high cytotoxicity, with GI50 values (the concentration required to inhibit the growth of 50% of cells) in the nanomolar range. nih.gov Notably, some of these compounds retain their high potency against multidrug-resistant cancer cell lines that overexpress P-glycoprotein, suggesting they may be able to overcome common mechanisms of chemotherapy resistance. nih.gov The potent anti-proliferative activity is directly linked to their ability to inhibit tubulin assembly. nih.govnih.gov

Table 1: Cytotoxicity of selected N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives against human cancer cell lines

Compound A549 (lung) GI50 (nM) KB (oral) GI50 (nM) KBvin (multidrug-resistant) GI50 (nM) DU145 (prostate) GI50 (nM) Tubulin Assembly IC50 (µM)
6d 1.5 1.7 1.7 1.6 0.93 nih.gov
5f 190 110 110 120 1.0 nih.gov
6b 91 50 45 53 0.92 nih.gov
6c 11 12 12 12 0.98 nih.gov
6e 21 18 15 18 1.0 nih.gov
4a 16 18 20 17 0.85 nih.gov

Data sourced from multiple studies. nih.govnih.gov GI50 is the concentration for 50% growth inhibition. IC50 is the concentration for 50% inhibition of tubulin assembly.

Neuropharmacological Properties

The structural features of 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives suggest their potential for acting on the central nervous system (CNS).

The ability of a compound to cross the blood-brain barrier (BBB) is a critical prerequisite for its action within the central nervous system. While direct studies on the BBB penetration of 6-methoxy-1,2,3,4-tetrahydroquinoline itself are limited, evidence from structurally related compounds is encouraging. The parent compound, 1,2,3,4-tetrahydroisoquinoline (a structural isomer), is known to readily cross the BBB. Furthermore, studies on other related heterocyclic compounds indicate that with appropriate physicochemical properties, such as optimized lipophilicity (log P), these molecules can achieve significant brain concentrations. For instance, certain N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been synthesized with log P values considered suitable for CNS penetration. nih.gov The presence of the methoxy (B1213986) group can enhance lipophilicity, which is a key factor in passive diffusion across the BBB.

Derivatives of the tetrahydroquinoline core structure have demonstrated significant potential in neuroprotective strategies. For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and cerebral ischemia/reperfusion. researchgate.netnih.govnih.gov The proposed mechanisms for this neuroprotection include the enhancement of the endogenous antioxidant system, normalization of chaperone activity, and the suppression of apoptosis in neuronal cells. researchgate.net These findings suggest that the 6-substituted tetrahydroquinoline scaffold is a promising template for the development of agents to combat neurodegenerative diseases where oxidative stress and neuronal cell death are key pathological features. The antioxidant properties of these compounds are crucial to their neuroprotective effects, as they can mitigate the damage caused by reactive oxygen species in the brain. nih.gov

Antimicrobial Spectrum of Activity

The versatile 6-methoxy-1,2,3,4-tetrahydroquinoline scaffold has also been explored for its potential to combat microbial infections.

The quinoline and tetrahydroquinoline cores are present in many compounds with known antibacterial activity. While specific data on 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives is still emerging, related structures show promise. For instance, certain quinazolinone derivatives, which share a similar heterocyclic system, have demonstrated in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Klebsiella pneumoniae, Proteus bacilli, and Shigella flexneri). ajol.info The broader class of quinoline compounds has a well-established history in antibacterial drug discovery.

Research has indicated that tetrahydroquinoline derivatives can possess antifungal properties. A study on synthetic tetrahydroquinolines revealed that compounds featuring a methoxy group displayed noteworthy activity against the phytopathogenic fungus Cladosporium cladosporoides. researchgate.net Additionally, chalcone derivatives incorporating a 1,2,3,4-tetrahydroquinoline (B108954) moiety have been synthesized and shown to have good antifungal activity against a range of plant pathogenic fungi. nih.gov

In the realm of antiviral research, derivatives of the broader quinoline class have been investigated. For example, 4-oxo-4H-quinoline acylhydrazone derivatives have been shown to possess in vivo antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov While direct antiviral studies on 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives are less common, the activity of related compounds suggests this is a viable area for future investigation.

Table 2: Antifungal Activity of a Methoxy-substituted Tetrahydroquinoline Derivative

Fungal Strain Minimum Inhibitory Concentration (MIC) in µg/mL
Cladosporium cladosporoides 13.75 researchgate.net

Data for a representative methoxy-substituted tetrahydroquinoline compound. researchgate.net

Applications Beyond Medicinal Chemistry

Role as Chemical Building Blocks in Advanced Organic Synthesis

6-Methoxy-1,2,3,4-tetrahydroquinoline is a well-established building block in the field of organic synthesis, frequently employed as a key intermediate in the creation of more complex molecules. chemimpex.comthermofisher.com Its bicyclic structure, containing both an aromatic and a saturated heterocyclic ring, provides a rigid framework that can be selectively functionalized at multiple positions. The presence of the methoxy (B1213986) group on the aromatic ring and the secondary amine in the heterocyclic portion are key features that drive its reactivity and utility.

The secondary amine of the tetrahydroquinoline ring is a common site for modification, allowing for the introduction of a wide array of substituents. This has been extensively exploited in the synthesis of novel compounds with potential biological activities. nih.govnih.gov For instance, N-aryl derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline have been synthesized and investigated for their potent biological effects. nih.gov The synthesis of these derivatives often involves coupling reactions, such as the Buchwald-Hartwig amination, where the nitrogen atom of the tetrahydroquinoline ring is linked to various aryl halides. nih.gov

Furthermore, the aromatic ring of 6-methoxy-1,2,3,4-tetrahydroquinoline can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that can be further elaborated. This versatility makes it a valuable starting material for the construction of diverse molecular architectures. The combination of its relatively simple synthesis and the ability to tailor its structure for specific applications underscores its importance as a foundational molecule in advanced organic synthesis. chemimpex.com

Derivative ClassSynthetic ApplicationKey ReactionsReference
N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolinesSynthesis of potent tubulin polymerization inhibitorsBuchwald-Hartwig coupling nih.gov
N-Alkyl-6-methoxy-1,2,3,4-tetrahydroquinolinesExploration of structure-activity relationships for various biological targetsReductive amination, Nucleophilic substitution nih.gov
C-Substituted-6-methoxy-1,2,3,4-tetrahydroquinolinesCreation of diverse scaffolds for drug discoveryElectrophilic aromatic substitution chemimpex.com
Table 1: Examples of Derivative Classes Synthesized from 6-Methoxy-1,2,3,4-tetrahydroquinoline.

Development of Functional Materials

The unique chemical structure of 6-Methoxy-1,2,3,4-tetrahydroquinoline suggests its potential as a monomer or modifying agent in the development of functional materials.

While specific, widespread applications in polymer chemistry are not extensively documented in publicly available research, it is noted that 6-Methoxy-1,2,3,4-tetrahydroquinoline finds applications in the development of new materials, particularly in the field of polymers, where it can be used to enhance the properties of the final product. chemimpex.com The nitrogen atom in the heterocyclic ring could potentially be incorporated into polymer backbones, such as in polyamides or polyimines, to introduce specific functionalities. The aromatic portion of the molecule could contribute to thermal stability and rigidity of a polymer chain.

Agricultural Chemistry Applications of Derivatives (e.g., pesticides, herbicides)

The quinoline (B57606) scaffold, including its hydrogenated forms like tetrahydroquinoline, is a recognized "privileged scaffold" in the discovery of new agrochemicals. nih.gov Derivatives of quinoline have been investigated for a range of applications in agricultural chemistry, including as insecticides, fungicides, and herbicides. nih.govnih.govresearchgate.netscinito.ai

Research into quinoline derivatives has shown their potential as pesticides. For example, various synthetic quinoline derivatives have been screened for insecticidal and fungicidal activities. nih.govresearchgate.net Some chlorinated quinolines and their hydrazone derivatives have demonstrated activity against the fungal pathogen Fusarium oxysporum and the insect pest Rhynchophorus ferrugineus (red palm weevil). nih.govresearchgate.net Furthermore, tetrahydroquinoline-type compounds have been synthesized and evaluated as ecdysone (B1671078) receptor agonists, which are a class of insect growth regulators, showing larvicidal activity against mosquitoes like Aedes albopictus. nih.gov

In the realm of herbicides, while many commercial herbicides are based on other heterocyclic structures, the quinoline core is an area of active research. mdpi.com For instance, derivatives of quinazolinone, a related nitrogen-containing heterocyclic system, have been developed as potent herbicides that inhibit the enzyme acetyl-CoA carboxylase (ACCase). mdpi.com Although no major commercial herbicide is directly based on the 6-Methoxy-1,2,3,4-tetrahydroquinoline structure, the general biological activity of the broader quinoline and tetrahydroquinoline class of compounds continues to make them of interest to researchers in the field of agricultural chemistry.

Derivative TypeAgricultural ApplicationTarget Organism/SystemReference
Chlorinated quinoline hydrazonesFungicideFusarium oxysporum nih.govresearchgate.net
Chlorinated quinoline pyrazoles/pyrazinesInsecticideRhynchophorus ferrugineus (Red Palm Weevil) nih.govresearchgate.net
Tetrahydroquinoline-type ecdysone agonistsLarvicideAedes albopictus (Mosquito) nih.gov
Quinazolinone-phenoxypropionate hybridsHerbicideInhibition of Acetyl-CoA carboxylase (ACCase) in weeds mdpi.com
Table 2: Examples of Agricultural Applications of Quinoline and Tetrahydroquinoline Derivatives.

Natural Product Isolation and Biogenetic Studies

Occurrence of Tetrahydroquinoline Moieties in Natural Products

The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) scaffold is a significant structural feature found in a wide array of natural products, particularly in alkaloids derived from various organisms. nih.govtandfonline.com This heterocyclic system is prevalent in nature and contributes to the diverse pharmacological activities exhibited by these compounds. researchgate.net The distribution of THQ-containing alkaloids spans across different biological sources, highlighting their importance as potential leads for new bioactive natural products. nih.govtandfonline.com

Natural products incorporating the tetrahydroquinoline moiety are not limited to a single class of compounds and can be found in various structural arrangements, including simpler forms and more complex polycyclic systems. researchgate.net These natural derivatives serve as a rich source for the discovery of novel therapeutic agents due to their inherent biological properties. nih.gov The continued exploration of natural sources consistently leads to the identification of new tetrahydroquinoline-based compounds.

Table 1: Examples of Natural Products Containing Tetrahydroquinoline Moieties

Natural Product Family Example Compound Source Organism (Example)
Cinchona Alkaloids Quinine, Quinidine Cinchona species
Virantmycin Analogues Virantmycin B, Virantmycin C Streptomyces sp.

Biosynthetic Pathways Leading to 6-Methoxy-1,2,3,4-tetrahydroquinoline-related Structures

The biosynthesis of tetrahydroquinoline and its related structures, such as the isomeric tetrahydroisoquinoline (THIQ) alkaloids, involves intricate enzymatic pathways. tandfonline.comnih.gov While the specific pathways for all THQ derivatives are not fully elucidated, studies on related alkaloids provide significant insights. For many THIQ alkaloids, the biosynthesis originates from amino acids. acs.org

A key biosynthetic reaction is the Pictet-Spengler reaction, which is catalyzed by enzymes like norcoclaurine synthase. rsc.org This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone to form the core tetrahydroisoquinoline ring system. Subsequent modifications, such as hydroxylations, methylations, and rearrangements, are carried out by a suite of enzymes including O-methyltransferases, N-methyltransferases, and cytochrome P450 monooxygenases to generate the vast diversity of alkaloids observed in nature. acs.orgrsc.orgrsc.org

In the case of methoxylated alkaloids like quinine, recent research has shown that the methoxy (B1213986) group is introduced at an early stage of the biosynthetic pathway. mpg.de Specifically, the starting substrate tryptamine (B22526) is hydroxylated and then O-methylated to produce 5-methoxytryptamine. mpg.de This methoxylated intermediate is then carried through the downstream pathway. The promiscuity of the subsequent enzymes allows for the parallel formation of both methoxylated and non-methoxylated alkaloids within the same organism. mpg.de This discovery challenges previous hypotheses that suggested methoxylation occurred at a later stage. This early-stage methoxylation is a crucial step leading to structures related to 6-methoxy-1,2,3,4-tetrahydroquinoline.

Artificial biosynthetic pathways have also been constructed in microorganisms like Escherichia coli to produce plant-derived tetrahydroisoquinoline alkaloids. rsc.orgresearchgate.net These engineered pathways often utilize imine reductases and N-methyltransferases to convert precursor molecules into the desired alkaloid structures, demonstrating the potential for biotechnological production of these valuable compounds. rsc.orgrsc.org

Biological Significance of Natural Product Derivatives

Natural products containing the tetrahydroquinoline and tetrahydroisoquinoline scaffold exhibit a remarkable spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. nih.govresearchgate.net These compounds have demonstrated potential therapeutic applications across a wide range of diseases. mdpi.com

The biological activities associated with these natural product derivatives are diverse and significant. They include, but are not limited to:

Antimicrobial and Antiviral Activity: Certain tetrahydroquinoline derivatives have shown efficacy against various pathogens. researchgate.net

Anticancer Properties: A number of these compounds exhibit cytotoxic activity against various cancer cell lines. researchgate.netresearchgate.net

Neuroprotective Effects: Some derivatives have been investigated for their potential in treating neurodegenerative diseases. mdpi.com

Anti-inflammatory Activity: Anti-inflammatory properties have been reported for several compounds within this class. researchgate.netresearchgate.net

Enzyme Inhibition: Specific derivatives act as inhibitors for enzymes such as acetylcholinesterase. researchgate.net

The broad range of biological effects is attributed to the versatile three-dimensional structure of the tetrahydroquinoline core, which allows for diverse interactions with biological targets. researchgate.net The substitution pattern on the aromatic ring and the nitrogen atom plays a crucial role in modulating the biological potential of these compounds. The presence of a methoxy group, as in 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Table 2: Biological Activities of Natural Product Derivatives with Tetrahydroquinoline-related Scaffolds

Biological Activity Compound Class/Example Reference
Antitumor Tetrahydroisoquinoline derivatives researchgate.net
Anti-inflammatory Tetrahydroisoquinoline derivatives researchgate.netresearchgate.net
Antimicrobial Tetrahydroquinoline derivatives researchgate.net
Antitubercular Synthetic Tetrahydroquinoline analogues nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The primary academic contributions related to 6-Methoxy-1,2,3,4-tetrahydroquinoline are centered on its role as a privileged scaffold in the design and synthesis of novel therapeutic agents. A substantial body of research has highlighted its importance in the development of potent antitumor compounds.

Notably, derivatives of 6-Methoxy-1,2,3,4-tetrahydroquinoline have been extensively investigated as tubulin polymerization inhibitors. nih.gov Structural optimizations of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline have led to the discovery of compounds with extremely high cytotoxicity against various human tumor cell lines, including those resistant to conventional cancer drugs. nih.gov These compounds have been shown to target the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics, a critical process in cell division. nih.gov

The tetrahydroquinoline scaffold, in general, has been identified as an efficient framework for the development of mTOR inhibitors for the treatment of lung cancer. tandfonline.com While not exclusively focused on the 6-methoxy derivative, this research provides a strong rationale for its further investigation in this context. The versatility of the tetrahydroquinoline nucleus is also evident in its presence in a wide array of pharmacologically active agents, underscoring its significance in medicinal chemistry. nih.gov

Furthermore, research has demonstrated the neurogenic potential of structurally related compounds, suggesting that 6-Methoxy-1,2,3,4-tetrahydroquinoline could serve as a valuable starting point for the development of agents targeting neurological disorders.

Unexplored Research Avenues and Challenges

Despite the significant progress, several research avenues concerning 6-Methoxy-1,2,3,4-tetrahydroquinoline remain underexplored, presenting both opportunities and challenges for future investigations.

Unexplored Biological Targets:

While the focus has predominantly been on its anticancer properties, particularly as a tubulin inhibitor, the full spectrum of its biological activity is yet to be elucidated. A comprehensive screening of 6-Methoxy-1,2,3,4-tetrahydroquinoline and its derivatives against a broader range of biological targets could unveil novel therapeutic applications. Potential areas of exploration include its effects on other cancer-related pathways, as well as its potential as an anti-inflammatory, antiviral, or antimicrobial agent. The tetrahydroquinoline core is known to be present in compounds with diverse biological activities, suggesting that the 6-methoxy derivative may also possess a wider pharmacological profile. dntb.gov.uarsc.org

Synthetic Challenges:

The regioselective functionalization of the 6-Methoxy-1,2,3,4-tetrahydroquinoline scaffold presents a significant synthetic challenge. mdpi.com While methods for N-arylation have been well-developed in the context of anticancer drug discovery, the selective introduction of substituents at other positions of the quinoline (B57606) ring, particularly the C4, C5, C7, and C8 positions, remains an area that requires further investigation. nih.govnih.gov Overcoming these hurdles would allow for the creation of more diverse chemical libraries for structure-activity relationship (SAR) studies, potentially leading to the discovery of compounds with improved potency and selectivity. researchgate.net

Development of Chemical Probes:

The development of 6-Methoxy-1,2,3,4-tetrahydroquinoline-based chemical probes could be a valuable tool for studying its biological mechanisms of action. These probes, which could be fluorescently labeled or tagged with other reporter molecules, would enable researchers to visualize the distribution of the compound within cells and identify its direct binding partners. This would provide crucial insights into its mode of action and could help in the identification of new biological targets.

Interdisciplinary Research Opportunities for 6-Methoxy-1,2,3,4-tetrahydroquinoline

The unique chemical structure of 6-Methoxy-1,2,3,4-tetrahydroquinoline also presents opportunities for interdisciplinary research, extending its potential applications beyond the realm of medicinal chemistry.

Materials Science:

Quinoline derivatives have garnered interest in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). researchgate.netdergipark.org.trmdpi.com The fluorescent properties of certain quinoline compounds make them suitable for use as emitter materials in these devices. researchgate.netdergipark.org.tr Investigating the photophysical properties of 6-Methoxy-1,2,3,4-tetrahydroquinoline and its derivatives could lead to the development of novel materials for OLEDs with improved efficiency and stability. Functionalized quinolines have also been explored as active layers in organic field-effect transistors (OFETs), suggesting another potential application for this compound in organic electronics. rsc.org

Fluorescent Sensors:

The quinoline scaffold is a known fluorophore and has been utilized in the design of fluorescent sensors for the detection of metal ions and other analytes. nih.govnih.govdergipark.org.tr The methoxy (B1213986) group at the 6-position of the tetrahydroquinoline ring can influence its electronic properties and, consequently, its fluorescence characteristics. This opens up the possibility of designing and synthesizing novel fluorescent sensors based on the 6-Methoxy-1,2,3,4-tetrahydroquinoline framework for applications in environmental monitoring, bioimaging, and diagnostics.

Computational Chemistry:

Computational studies can play a crucial role in predicting the biological activities and physicochemical properties of novel 6-Methoxy-1,2,3,4-tetrahydroquinoline derivatives. mdpi.com Molecular docking and dynamics simulations can be employed to explore the binding of these compounds to various biological targets, guiding the rational design of more potent and selective inhibitors. Furthermore, quantum chemical calculations can be used to predict their photophysical properties, aiding in the development of new materials for optoelectronic applications.

Q & A

Q. What are the common synthetic routes for 6-Methoxy-1,2,3,4-tetrahydroquinoline?

The synthesis typically involves coupling reactions and cyclization strategies. For example, the compound can be synthesized by reacting 6-methoxy-1,2,3,4-tetrahydroquinoline with halo-quinazolines or purines under alkaline or acidic conditions. A notable method uses Pd(OAc)₂ and X-phos in toluene to achieve N-aryl substitutions with yields exceeding 70% . Green synthesis approaches, such as using acidic ionic liquids (e.g., [NMPH]H₂PO₄), offer recyclable catalysis, achieving high selectivity and avoiding toxic metal catalysts .

Q. What spectroscopic techniques are used to characterize 6-Methoxy-1,2,3,4-tetrahydroquinoline?

Key techniques include:

  • ¹H/¹³C NMR : Signals for the methoxy group (δ ~3.82 ppm) and tetrahydroquinoline protons (δ 2.10–4.59 ppm) confirm structural integrity .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 282 [M+H]⁺) validate purity .
  • HPLC : Used to confirm >95% purity post-synthesis .

Q. How can the methoxy group be selectively demethylated for functionalization?

BBr₃ is a standard reagent for demethylation, requiring one equivalent per methoxy group. This method yields hydroxy analogues (e.g., 5-hydroxy derivatives) in high yields, critical for structure-activity relationship (SAR) studies .

Q. What are key considerations for designing green synthesis protocols?

  • Catalyst choice : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) enable recyclability (≥5 cycles) and reduce waste .
  • Solvent selection : Ethanol or water-based systems minimize environmental impact .

Advanced Research Questions

Q. How can regioselectivity be controlled in electrophilic substitution reactions?

Regioselectivity is influenced by substituent directing effects and reaction conditions. For nitration, protecting the amine group (e.g., via protonation or acetylation) directs electrophiles to the 6-position. Computational studies (B3LYP/6-31++G**) support that the methoxy group’s electron-donating nature enhances para/ortho selectivity .

Q. What catalytic systems improve efficiency in hydrogenation/dehydrogenation reactions?

  • Hydrogenation : TiO₂-S with hydrosilane/ethanol achieves 80–90% conversion for fluorinated analogues .
  • Dehydrogenation : Fe-ISAS/CN catalysts (atomically dispersed Fe on N-doped carbon) provide 100% selectivity for quinoline derivatives, outperforming nanoparticle-based systems .

Q. How do structural modifications at the 2-position impact biological activity?

Introducing substituents (e.g., amino or alkoxy groups) at the 2-position enhances aqueous solubility and metabolic stability without compromising antitumor potency. For example, 2-methylamino derivatives show improved tubulin polymerization inhibition (IC₅₀ < 50 nM) compared to unsubstituted analogues .

Q. What role do heteroaromatic substitutions play in tubulin inhibition?

Replacing the quinazoline ring with purine or isoquinoline moieties alters binding affinity. Molecular docking reveals that purine derivatives (e.g., compound 6a ) exhibit stronger interactions with tubulin’s colchicine site, correlating with enhanced cytotoxicity in vitro .

Q. How do computational studies aid reaction mechanism elucidation?

Density Functional Theory (DFT) calculations model transition states and intermediate stability. For nitration, protonated intermediates favor 6-substitution due to lower activation energy (~15 kcal/mol difference vs. 8-position), aligning with experimental regioselectivity .

Q. What strategies resolve contradictions in catalytic performance data?

  • Control experiments : Compare metal-free vs. metal-catalyzed systems to isolate catalyst effects .
  • Isotopic labeling : Track hydrogen transfer pathways in dehydrogenation/hydrogenation cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.